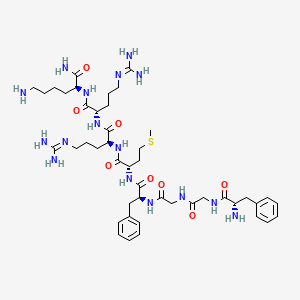

H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2

CAS No.:

Cat. No.: VC20237832

Molecular Formula: C45H72N16O8S

Molecular Weight: 997.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C45H72N16O8S |

|---|---|

| Molecular Weight | 997.2 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

| Standard InChI | InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1 |

| Standard InChI Key | HKVZPBVWPFDBBQ-LBBUGJAGSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |

| Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |

Introduction

Chemical and Structural Characteristics

Primary Structure and Modifications

The peptide’s primary structure is defined by its amino acid sequence:

The C-terminal lysine is amidated, enhancing metabolic stability and receptor binding affinity .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₄₅H₇₂N₁₆O₈S |

| Molecular weight | 997.23 g/mol |

| Purity | >95% (HPLC) |

| Solubility | Soluble in aqueous buffers |

| Storage recommendations | -20°C, desiccated and protected from light |

The sulfur-containing methionine residue necessitates careful handling to prevent oxidation .

Pharmacological Profile

Mechanism of Action

LIH383 acts as a high-affinity ACKR3 agonist with two key mechanisms:

-

Competitive displacement of CXCL12: Binds ACKR3 at nanomolar concentrations (EC₅₀ = 10–50 nM), outperforming CXCL12 in β-arrestin recruitment assays .

-

Opioid peptide potentiation: By scavenging ACKR3, LIH383 reduces endogenous opioid degradation, enhancing signaling through μ-, δ-, and κ-opioid receptors .

Selectivity and Binding Kinetics

-

Selectivity: No significant activity at CXCR4, CXCR3, or other classical chemokine receptors .

-

Binding affinity: Kd = 2.1 nM for ACKR3, as measured via radioligand displacement assays .

Research Findings and Applications

Meyrath et al. (2020)

-

Discovery: Identified LIH383 via screening of peptide libraries, noting its 100-fold selectivity for ACKR3 over CXCR4 .

-

Functional assays: Demonstrated β-arrestin recruitment (EC₅₀ = 12 nM) and ACKR3 internalization in HEK293 cells .

Szpakowska et al. (2021)

-

Opioid synergy: Showed that LIH383 (1 µM) increased enkephalin-mediated analgesia in murine models by 40% .

Synthesis and Stability

Synthesis Methodology

LIH383 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry . Key steps include:

-

Sequential coupling of Fmoc-protected amino acids on Rink amide resin.

-

Cleavage and deprotection with TFA/water/TIS (95:2.5:2.5).

Stability Considerations

-

Storage: Lyophilized powder remains stable for >2 years at -20°C.

-

In solution: Degrades by 20% over 48 hours at 37°C in phosphate buffer (pH 7.4) .

Comparative Analysis with ACKR3 Ligands

LIH383’s peptide backbone confers superior selectivity but limits oral bioavailability compared to small molecules .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume